

oregonin chemical properties and characterization

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Compound of Interest

Compound Name: *Oregonin*

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A Technical Guide to the Chemical Properties and Characterization of **Oregonin**

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical properties, characterization, and experimental protocols related to **oregonin**, a diarylheptanoid with notable biological activities.

Chemical and Physical Properties

Oregonin is a natural diarylheptanoid found in species such as the bark of *Alnus incana* (Grey Alder)[1]. Its core chemical and physical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₂₄ H ₃₀ O ₁₀	[2]
Molecular Weight	478.49 g/mol	[2][3]
CAS Number	55303-93-0	[1][3]
IUPAC Name	(5S)-1,7-bis(3,4-dihydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one	[2]
Synonyms	Oregonin, (S)-1,7-Bis(3,4-dihydroxyphenyl)-5-(((2S,3R,4S,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)heptan-3-one	[2][4]
Appearance	Solid at room temperature	[3][5]
Melting Point	53-56°C	[5]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] To enhance solubility, heating to 37°C and ultrasonication may be employed[4].	[1][4]
Storage	Store at -20°C in a sealed container, away from moisture. For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.	[4]

Spectroscopic and Analytical Characterization

The structural elucidation and confirmation of **oregonin** are achieved through various spectroscopic techniques.

Technique	Observed Data	Source
Mass Spectrometry (MS)	LC-MS (Negative Ion Mode): Precursor ion $[M-H]^-$ at m/z 477.3024.[2] LC-MS/MS: Product ions observed, confirming the fragmentation pattern.[6] Other MS: Adducts such as $[M+NH_4]^+$ and $[M+Na]^+$ have been reported. [2]	[2][6]
Nuclear Magnetic Resonance (NMR)	1H -NMR and ^{13}C -NMR spectroscopy are essential for the complete structural assignment of the diarylheptanoid backbone and the glycosidic linkage. Two-dimensional NMR techniques (COSY, HSQC, HMBC) are used to confirm the connectivity of protons and carbons.	[7][8]
Infrared (IR) Spectroscopy	IR spectroscopy is used to identify the presence of key functional groups. Expected characteristic absorption bands include: O-H stretching (for hydroxyl groups), C=O stretching (for the ketone), C-O stretching (for ether and alcohol functionalities), and C=C stretching (for the aromatic rings).	[9][10][11]
Purity Assay	Purity is typically determined by High-Performance Liquid Chromatography with Mass	[3]

Spectrometry and an
Evaporative Light Scattering
Detector (LC/MS-ELSD), with
purities of $\geq 95\%$ being
commercially available.

Experimental Protocols

Extraction and Purification of Oregonin from Alder Bark

This protocol is based on methods described for the enrichment and isolation of **oregonin** from natural sources[12].

Objective: To extract and purify **oregonin** from dried and ground alder bark (e.g., *Alnus glutinosa* or *Alnus incana*).

Materials:

- Dried and ground alder bark
- Tap water
- Ethanol (96%)
- Amberlite XAD-7 resin (or equivalent adsorbent resin)
- Filter cloth and pleated filters
- Heating apparatus with stirring capability
- Rotary evaporator
- Chromatography column

Procedure:

- Hot Water Extraction:
 - Mix 790 g of dried, ground alder bark with 4.5 liters of tap water.

- Heat the mixture to boiling for 30 minutes with constant stirring.
- Allow the mixture to cool for 30 minutes and then filter through a filter cloth to separate the extract from the solid plant material.
- Repeat the extraction process two more times with 4.0 liters of water each time.
- Combine the aqueous extracts, allow them to stand overnight, and then filter through a pleated filter to remove fine particulates.
- Adsorption Chromatography:
 - Pack a chromatography column with 1 kg of Amberlite XAD-7 resin, previously washed with 8 liters of water.
 - Slowly pass the combined aqueous extract through the resin column. This step selectively binds mid-polar compounds like **oregonin**, while highly polar substances such as sugars and salts pass through.
 - Wash the resin four times with 5.0 liters of water each to remove any remaining non-adsorbed impurities.
- Elution and Concentration:
 - Elute the bound compounds from the resin by washing it four times with 1.0 liter of 96% ethanol each.
 - Collect the ethanolic eluate.
 - Concentrate the ethanolic extract using a rotary evaporator under reduced pressure until a syrupy consistency is achieved.
- Further Purification (Optional):
 - For higher purity, the concentrated extract can be subjected to further chromatographic steps, such as silica gel chromatography or preparative HPLC.

Characterization by LC-MS/MS

Objective: To confirm the identity and purity of the isolated **oregonin**.

Instrumentation:

- Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Thermo Finnigan LTQ).
- C18 reverse-phase HPLC column.
- Appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

Procedure:

- Sample Preparation: Dissolve a small amount of the purified **oregonin** extract in a suitable solvent (e.g., methanol or DMSO) to a known concentration (e.g., 1 mg/mL).
- Chromatographic Separation: Inject the sample onto the LC system. A gradient elution is typically used to separate **oregonin** from any remaining impurities.
- Mass Spectrometric Analysis:
 - Perform the analysis in both positive and negative ion modes.
 - In negative ion mode, monitor for the deprotonated molecule $[M-H]^-$ at an m/z of approximately 477.3[2].
 - In positive ion mode, monitor for adducts like $[M+Na]^+$ or $[M+NH_4]^+$.
 - Perform MS/MS analysis on the parent ion to obtain a characteristic fragmentation pattern, which can be compared to literature data for structural confirmation[6].

Biological Activity Assay: Anti-inflammatory Activity (NO Production)

Objective: To assess the anti-inflammatory potential of **oregonin** by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

- RAW 264.7 macrophage cell line
- DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
- **Oregonin** stock solution (dissolved in DMSO)
- Lipopolysaccharide (LPS)
- Griess Reagent
- 96-well cell culture plates

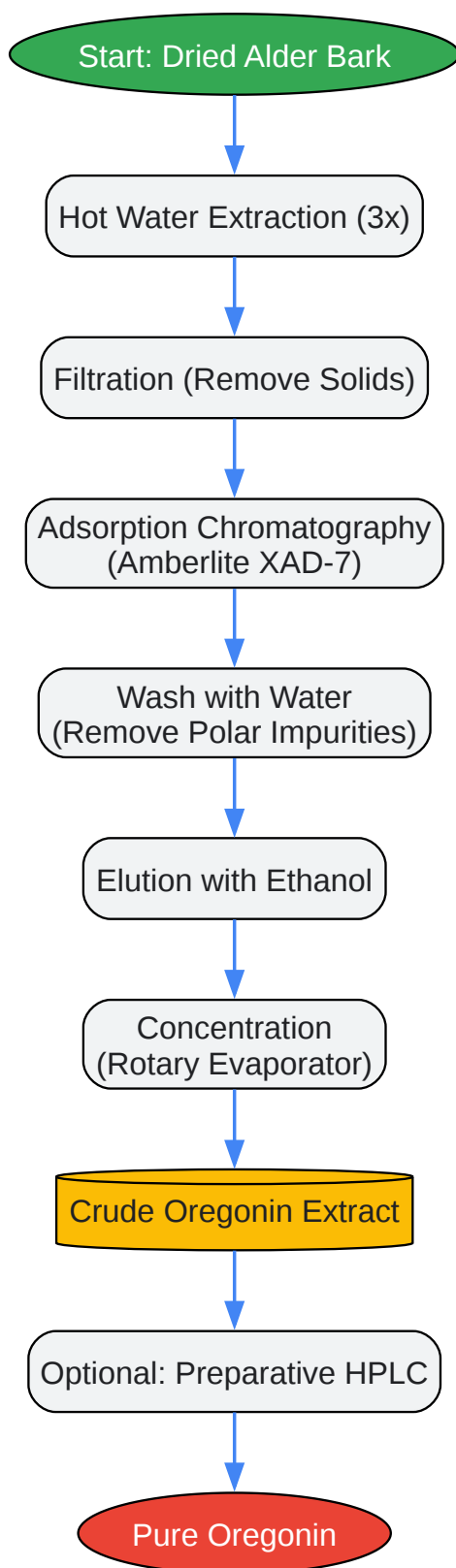
Procedure:

- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and incubate for 24 hours to allow for attachment.
- Treatment:
 - Pre-treat the cells with various concentrations of **oregonin** (e.g., 1, 5, 10, 25 μ M) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
 - After pre-treatment, stimulate the cells with LPS (e.g., 1 μ g/mL) for 20-24 hours to induce an inflammatory response and NO production. Include an unstimulated control group.
- Measurement of Nitric Oxide:
 - After incubation, collect the cell culture supernatant.
 - Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent, following the manufacturer's instructions. This typically involves mixing the supernatant with the Griess Reagent and measuring the absorbance at ~540 nm.

- Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
- Data Analysis:
 - Calculate the percentage of inhibition of NO production for each concentration of **oregonin** compared to the LPS-stimulated control.
 - Determine the IC₅₀ value, which is the concentration of **oregonin** required to inhibit NO production by 50%[\[13\]](#).

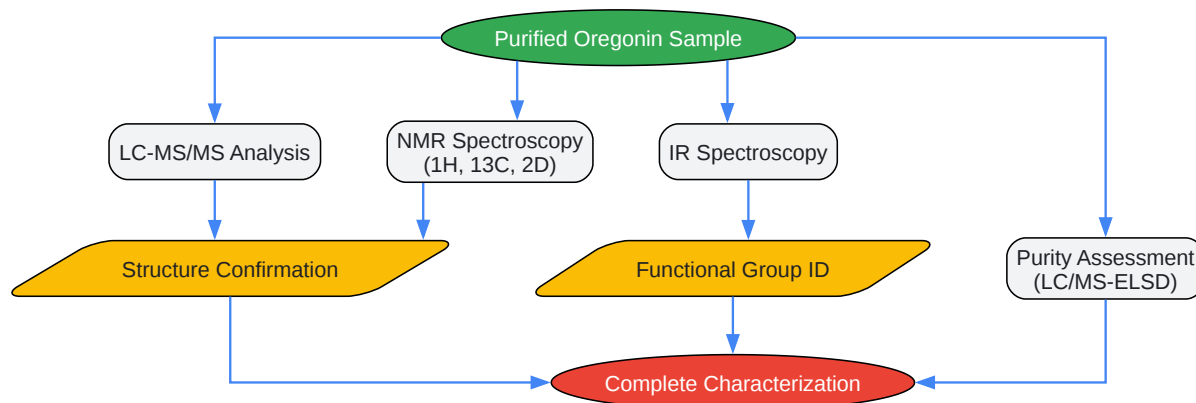
Visualizations

Experimental Workflows



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Caption: Workflow for the extraction and purification of **oregonin**.

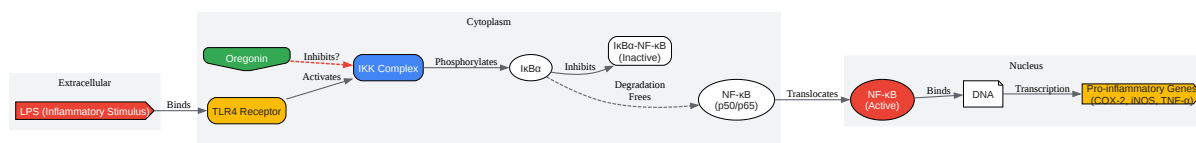


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Caption: Workflow for the structural characterization of **oregonin**.

Signaling Pathway

Oregonin is known for its anti-inflammatory properties^{[1][3][14]}. A common pathway involved in inflammation is the NF- κ B signaling pathway. The following diagram illustrates a simplified representation of this pathway and a potential point of inhibition by an anti-inflammatory agent like **oregonin**.



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Caption: Potential inhibition of the NF-κB signaling pathway by **oregonin**.

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